REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8](N(OC)C)=[O:9])[CH:5]=[CH:4][CH:3]=1.C(=O)=O.CC(C)=O.[CH2:21]([Mg]Cl)[CH2:22][CH2:23][CH3:24].Cl>C1COCC1.C1COCC1.C1(C)C=CC=CC=1>[Br:1][C:2]1[N:7]=[C:6]([C:8](=[O:9])[CH2:21][CH2:22][CH2:23][CH3:24])[CH:5]=[CH:4][CH:3]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
5.29 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C(=O)N(C)OC
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
THF toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The resulting yellow mixture was stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to rt over 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the resulting mixture partitioned with EtOAc (200 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous was re-extracted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a yellow/orange oil
|
Type
|
CUSTOM
|
Details
|
Purification by Biotage™ chromatography (silica)
|
Type
|
WASH
|
Details
|
eluting with cyclohexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C(CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |